1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Conformational analysis Fragment-based drug design Triazole SAR

1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 1253906-28-3) is a 1,4-disubstituted 1H-1,2,3-triazole featuring a 2,4-dichlorobenzyl substituent at the N1 position and a free carboxylic acid at the C4 position. Its molecular formula is C10H7Cl2N3O2 and its molecular weight is 272.09 g/mol.

Molecular Formula C10H7Cl2N3O2
Molecular Weight 272.08 g/mol
CAS No. 1253906-28-3
Cat. No. B1453800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
CAS1253906-28-3
Molecular FormulaC10H7Cl2N3O2
Molecular Weight272.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)CN2C=C(N=N2)C(=O)O
InChIInChI=1S/C10H7Cl2N3O2/c11-7-2-1-6(8(12)3-7)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17)
InChIKeyBOJOBFVDYCGLCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 1253906-28-3): Chemical Identity and Comparator Landscape


1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 1253906-28-3) is a 1,4-disubstituted 1H-1,2,3-triazole featuring a 2,4-dichlorobenzyl substituent at the N1 position and a free carboxylic acid at the C4 position [1]. Its molecular formula is C10H7Cl2N3O2 and its molecular weight is 272.09 g/mol [1]. The compound belongs to the broader class of 1,2,3-triazole-4-carboxylic acids, a scaffold extensively explored as a key fragment in fragment-based drug discovery (FBDD) for generating bioactive carboxamides with anticancer, anti-inflammatory, and enzyme-inhibitory properties [2][3]. The closest structural analogs in procurement contexts include 1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives (N1-aryl without methylene spacer), 2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid (N2-aryl regioisomer), and 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 102879-02-7) .

Why 1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid Cannot Be Replaced by a Generic Triazole-4-carboxylic Acid Analog


Within the 1,2,3-triazole-4-carboxylic acid family, seemingly minor structural variations produce profound differences in molecular geometry, reactivity, and biological performance. The presence of a methylene (–CH2–) spacer between the N1 position of the triazole and the 2,4-dichlorophenyl ring in CAS 1253906-28-3 distinguishes it from N1-aryl analogs (no spacer) and from N2-aryl regioisomers, altering the dihedral angle between the aromatic ring and the triazole plane, which in turn affects π-stacking interactions, hydrogen-bonding networks, and target-binding conformations [1][2]. In the fragment-based drug discovery paradigm, 1,2,3-triazole-4-carboxylic acids are not interchangeable because the specific N1-substituent directly modulates the antiproliferative fingerprint across the NCI-60 panel—different benzyl or aryl substituents yield distinct GI50 profiles across leukemia, melanoma, and CNS cancer subpanels [1]. Furthermore, the free carboxylic acid at C4 serves as the essential synthetic handle for generating diverse carboxamide libraries; substitution at C5 with methyl or other groups (as in CAS 102879-02-7) introduces steric hindrance that can reduce carboxamide coupling efficiency and alter the conformational landscape of downstream products [2][3].

Quantitative Differentiation Evidence for 1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid


Methylene Spacer Confers Conformational Flexibility Distinct from Direct N1-Aryl Triazole-4-carboxylic Acids

The defining structural feature of CAS 1253906-28-3 is the methylene (–CH2–) bridge connecting the N1-triazole nitrogen to the 2,4-dichlorophenyl ring. In contrast, the widely cataloged comparator 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 102879-02-7) and 2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid feature a direct C–N bond between the aromatic ring and the triazole [1]. The InChI and SMILES data confirm that, for CAS 1253906-28-3, the benzyl-type attachment enables free rotation around the CH2–N1 bond and a tetrahedral geometry at the benzylic carbon, producing a different spatial orientation of the 2,4-dichlorophenyl pharmacophore relative to the carboxylic acid [1]. This geometry is structurally analogous to the privileged benzyl-triazole motif found in multiple bioactive scaffolds, including certain stearoyl-CoA desaturase (SCD) inhibitors described in the patent literature [2].

Conformational analysis Fragment-based drug design Triazole SAR

Unsubstituted C5 Position Maximizes Carboxamide Derivatization Efficiency vs. 5-Methyl Analogs

CAS 1253906-28-3 bears a hydrogen atom at the C5 position of the triazole ring, leaving the 4-carboxylic acid as the sole reactive handle for amide coupling. This contrasts with the commercially available comparator 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 102879-02-7), where the C5-methyl group introduces steric hindrance adjacent to the carboxylic acid . In synthetic chemistry terms, C5-unsubstituted 1,2,3-triazole-4-carboxylic acids are the preferred precursors for 1,2,3-triazole-4-carboxamide libraries because the absence of C5 steric bulk permits unhindered approach of amine nucleophiles during standard HATU/EDCI-mediated coupling, whereas C5-methyl analogs require longer reaction times and may produce lower yields with sterically demanding amines [1][2].

Synthetic accessibility Fragment elaboration Carboxamide coupling

2,4-Dichlorobenzyl Substituent Confers Higher Lipophilicity than Monochloro or Non-Chlorinated Benzyl Triazole-4-carboxylic Acid Analogs

The 2,4-dichloro substitution pattern on the benzyl ring of CAS 1253906-28-3 differentiates it from mono-chlorinated (e.g., 4-chlorobenzyl or 3-chlorobenzyl) and non-halogenated benzyl 1H-1,2,3-triazole-4-carboxylic acid analogs. Each chlorine atom contributes additively to logP: the Hansch π constant for aromatic chlorine is approximately +0.71 per substituent, meaning the 2,4-dichloro pattern contributes ~+1.42 to logP relative to an unsubstituted benzyl analog, and ~+0.71 relative to a mono-chlorobenzyl analog [1]. In the context of the 1,2,3-triazole-4-carboxylic acid series evaluated for antiproliferative activity, lipophilicity of the N1-substituent was shown to be a key determinant of differential cytotoxicity across NCI-60 tumor cell lines, with more lipophilic substituents producing distinct GI50 profiles [2].

Lipophilicity Physicochemical properties Drug-likeness

Benzyl-N1 Architecture Mimics Privileged Scaffolds in SCD and PXR Inhibitor Chemotypes Unlike N2-Aryl Regioisomers

The N1-benzyl-1H-1,2,3-triazole-4-carboxylic acid scaffold of CAS 1253906-28-3 is a recurring privileged chemotype in bioactive molecules. Patent US9051281B2 explicitly discloses N1-(2,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxamides as the core structure in a series of compounds with therapeutic utility [1]. Similarly, patent US8486977B2 discloses 1,2,3-triazole derivatives for use as stearoyl-CoA desaturase (SCD) inhibitors, where the N1-benzyl substitution pattern (including 2,4-dichlorobenzyl variants) is a key structural feature [2]. In contrast, the N2-aryl-2H-1,2,3-triazole-4-carboxylic acid regioisomer (e.g., 2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid) has been primarily studied in fluorescence and photophysical applications rather than as a carboxamide precursor for enzyme inhibitor design [3].

Chemical biology Target engagement Privileged scaffold

Application Scenarios Where 1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid Provides Verifiable Selection Advantage


Fragment-Based Anticancer Library Design Requiring a Conformationally Flexible, Lipophilic Triazole Acid Fragment

In fragment-based drug discovery programs targeting anticancer carboxamides, CAS 1253906-28-3 offers a unique combination of conformational flexibility (methylene spacer) and elevated lipophilicity (2,4-dichloro substitution) that distinguishes it from both the rigid N1-aryl analogs and the less lipophilic mono-chlorobenzyl fragments. As demonstrated in the NCI-60 antiproliferative evaluation of 1,2,3-triazole-4-carboxylic acid fragments, N1-substituent identity is a primary driver of differential cancer-cell-line selectivity, and this compound fills a specific lipophilicity/conformational niche not covered by the more common 1-phenyl or 1-(4-chlorobenzyl) fragments [1].

High-Throughput Carboxamide Library Synthesis Requiring an Unhindered C4-Carboxylic Acid Handle

The absence of a C5 substituent on the triazole ring makes CAS 1253906-28-3 an optimal building block for parallel amide coupling with diverse amine libraries. Unlike the 5-methyl analog (CAS 102879-02-7), the unhindered C4-COOH permits efficient coupling with sterically demanding amines under standard HATU/EDCI conditions, reducing the need for reaction optimization and increasing library success rates [1][2]. This is a procurement-critical factor when planning large compound arrays.

SCD Inhibitor and Metabolic Disease Target Programs Based on the N1-Benzyl Triazole Chemotype

Patent disclosures (US8486977B2, US9051281B2) explicitly describe N1-(2,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives as key intermediates in stearoyl-CoA desaturase (SCD) inhibitor programs and related metabolic disease targets [1][2]. Procuring this specific intermediate ensures structural fidelity to the patented chemotype, which is critical when synthesizing reference compounds for target validation or when exploring structure-activity relationships around the 2,4-dichlorobenzyl motif.

Physicochemical Property Optimization in Lead Series Requiring Precise Halogenation Control

When fine-tuning lipophilicity and halogen-bonding potential in a lead optimization program, CAS 1253906-28-3 provides a defined logP contribution (estimated +1.42 from the 2,4-dichlorobenzyl group relative to unsubstituted benzyl) that is distinct from mono-chloro or fluoro-benzyl alternatives [1]. This enables systematic exploration of halogen effects on potency, permeability, and metabolic stability without the confounding influence of a C5 substituent or a rigid N1-aryl linkage.

Quote Request

Request a Quote for 1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.